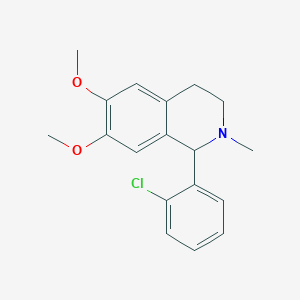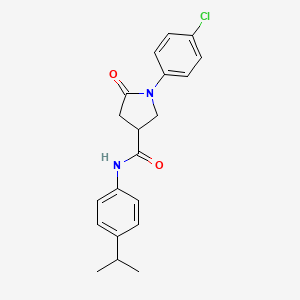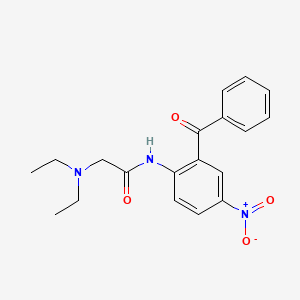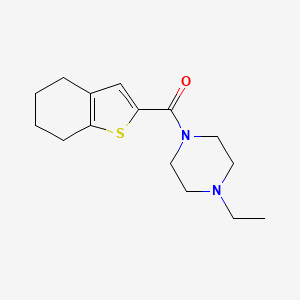
1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CDMTIQ) is a chemical compound that belongs to the class of tetrahydroisoquinolines. It has been widely studied for its potential therapeutic applications in the field of neuroscience. CDMTIQ is a potent dopamine receptor antagonist and has shown promising results in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
Applications De Recherche Scientifique
1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential therapeutic applications in the field of neuroscience. It has shown promising results in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders. This compound is a potent dopamine receptor antagonist, and its mechanism of action involves the inhibition of dopamine release in the brain. This property makes it a potential candidate for the treatment of Parkinson's disease, which is characterized by a deficiency of dopamine in the brain.
Mécanisme D'action
1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline acts as a selective dopamine receptor antagonist, which means that it inhibits the release of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation. The inhibition of dopamine release by this compound leads to a decrease in the symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects on the brain. It has been demonstrated to have a high affinity for dopamine receptors, which makes it a potent dopamine receptor antagonist. The inhibition of dopamine release by this compound leads to a decrease in the symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. This compound has also been shown to have anxiolytic and antipsychotic effects, which make it a potential candidate for the treatment of anxiety and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline in lab experiments include its high potency and selectivity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in the brain. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling due to its hazardous nature.
Orientations Futures
There are several future directions for the research on 1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. One potential direction is to study its potential therapeutic applications in the treatment of anxiety and schizophrenia. Another direction is to investigate its potential use as a tool for studying the role of dopamine in the brain. Additionally, further research is needed to understand the potential toxicity of this compound and to develop safer methods for handling the compound in the lab.
Méthodes De Synthèse
The synthesis of 1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with 2-chlorophenyl magnesium bromide and subsequent methylation of the resulting product with dimethyl sulfate. The yield of the synthesis process is generally high, and the purity of the compound can be further improved by recrystallization.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-20-9-8-12-10-16(21-2)17(22-3)11-14(12)18(20)13-6-4-5-7-15(13)19/h4-7,10-11,18H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAPGFSGANFBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1C3=CC=CC=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198736 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide](/img/structure/B4900580.png)
![N-(3,4-dimethylphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4900586.png)
![(2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4900596.png)


![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B4900614.png)
![3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900622.png)

![6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4900653.png)
![2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene](/img/structure/B4900657.png)
![ethyl 2-methyl-5-oxo-1-phenyl-4-{[3-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4900670.png)

